(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

Catalog No.
S13553199
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic ...

Product Name

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

IUPAC Name

(3S)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1

InChI Key

CPWFIZIIWUIHQR-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(CC(=O)O)N)Br

Isomeric SMILES

C1=CC(=C(C=C1O)[C@H](CC(=O)O)N)Br

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is a chiral compound characterized by an amino group, a bromo substituent, and a hydroxyphenyl moiety attached to a propanoic acid backbone. Its molecular formula is C9H10BrNO3C_9H_{10}BrNO_3, and it is of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
  • Reduction: The bromine atom can be reduced to yield a hydroxyphenylpropanoic acid.
  • Substitution: The bromine atom can be replaced with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid exhibits various biological activities due to its structural features. It has been studied for its potential anti-inflammatory and analgesic properties. The amino group allows the compound to interact with enzymes and receptors, potentially modulating their activity. This interaction may influence various biochemical pathways, including those related to oxidative stress and inflammation.

The synthesis of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves:

  • Bromination: A suitable precursor, such as 4-hydroxyphenylacetic acid, is brominated using bromine in the presence of a catalyst to yield 2-bromo-4-hydroxyphenylacetic acid.
  • Coupling Reaction: The brominated compound is then coupled with an amino acid derivative under appropriate conditions to form the target compound.

Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

This compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural features suggest possible uses in treating conditions related to inflammation and pain management. Additionally, it may serve as an intermediate in synthesizing other bioactive molecules.

Studies have shown that (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can act as a substrate for specific enzymes, leading to the formation of active metabolites that may influence various biological pathways. Understanding these interactions is crucial for developing targeted therapies and optimizing drug efficacy.

Several compounds share structural similarities with (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid:

  • (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid: This compound contains a hydroxy group but lacks the bromo substituent.
  • 3-(2-Hydroxyphenyl)propanoic acid: Known as melilotic acid, this compound has a similar phenolic structure but does not contain an amino group.
  • Methyl (S)-3-amino-3-(4-methoxyphenyl)propanoate: This compound features a methoxy substituent instead of bromine but retains the amino and propanoic acid functionalities.

Uniqueness

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is unique due to its combination of a bromo substituent and an amino group on the propanoic backbone. This specific arrangement allows for diverse chemical reactivity and potential biological interactions that may not be present in the similar compounds listed above.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types